1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyproximide is a psychoactive drug discovered by the American Cyanamid company. It exhibits activity as a central nervous system depressant and has been claimed to be useful as a tranquilizing agent, hypnotic agent, or muscle relaxant . The molecular formula of Cyproximide is C11H8ClNO2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyproximide involves the reaction of 4-chlorophenylhydrazine with maleic anhydride to form the intermediate 4-chlorophenylhydrazone. This intermediate is then cyclized to form Cyproximide under acidic conditions .
Industrial Production Methods
Industrial production of Cyproximide typically involves large-scale synthesis using the same reaction pathway as the laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Cyproximide undergoes several types of chemical reactions, including:
Oxidation: Cyproximide can be oxidized to form various oxidation products.
Reduction: Reduction of Cyproximide can lead to the formation of reduced derivatives.
Substitution: Cyproximide can undergo substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of Cyproximide.
Reduction: Reduced forms of Cyproximide.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Cyproximide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and as a tool for studying central nervous system function.
Medicine: Explored for its potential as a tranquilizing agent, hypnotic agent, and muscle relaxant.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
Cyproximide exerts its effects by interacting with central nervous system receptors. It acts as a depressant by enhancing the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission. This results in sedative, hypnotic, and muscle relaxant effects .
Comparison with Similar Compounds
Similar Compounds
Cycloheximide: Another central nervous system depressant with similar sedative effects.
Chlorpromazine: A tranquilizing agent with similar uses in medicine.
Diazepam: A muscle relaxant with comparable mechanisms of action.
Uniqueness
Cyproximide is unique in its specific chemical structure, which allows it to interact with GABA receptors in a distinct manner. This results in a unique profile of pharmacological effects compared to other similar compounds .
Properties
Molecular Formula |
C11H8ClNO2 |
---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C11H8ClNO2/c12-7-3-1-6(2-4-7)11-5-8(11)9(14)13-10(11)15/h1-4,8H,5H2,(H,13,14,15) |
InChI Key |
YYGANUVABKDFDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.